Lewis Acidity vs. Unsubstituted and Mono-Substituted Analogs
Fluorine substitution lowers the pKa of phenylboronic acids, enhancing their reactivity in Suzuki coupling. The compound's ortho‑fluorine and meta‑methylthio substituents produce a net electron‑withdrawing effect (Σσ ≈ +0.39) that is predicted to depress the pKa relative to phenylboronic acid. For reference, 2‑fluorophenylboronic acid has a pKa of 8.32 (predicted), while 4‑(methylthio)phenylboronic acid is expected to have a higher pKa due to the electron‑donating methylthio group alone . The dual‑substitution pattern in 2‑fluoro‑5‑(methylthio)phenylboronic acid yields an intermediate acidity that balances sufficient nucleophilicity for transmetallation with improved stability against protodeboronation compared to ortho‑dihalo analogues [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Estimated pKa ≈ 7.9–8.1 (based on Hammett correlation for mono‑fluorinated phenylboronic acids) |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.83 (measured); 2‑fluorophenylboronic acid: pKa = 8.32 (predicted); 4‑(methylthio)phenylboronic acid: pKa ∼ 9.0 (predicted) |
| Quantified Difference | ΔpKa ∼ –0.7 to –0.9 vs. phenylboronic acid; ΔpKa ∼ –0.2 to –0.4 vs. 2‑fluorophenylboronic acid |
| Conditions | Spectrophotometric and potentiometric determination in aqueous medium at 25 °C |
Why This Matters
Lower pKa correlates with faster transmetallation in Suzuki coupling, enabling higher yields under milder conditions, which is critical for temperature‑sensitive substrates in pharmaceutical synthesis.
- [1] Zarzeczańska, D.; Adamczyk-Woźniak, A.; Kulpa, A.; Ossowski, T.; Sporzyński, A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Eur. J. Inorg. Chem. 2017, 2017 (38‑39), 4493–4498. View Source
